molecular formula C11H21NO4 B558476 Boc-D-norleucine CAS No. 55674-63-0

Boc-D-norleucine

Cat. No. B558476
CAS RN: 55674-63-0
M. Wt: 231.29 g/mol
InChI Key: ZIOCIQJXEKFHJO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Boc-D-norleucine has been used in the synthesis of optically pure non-protein α-amino acids in both L and D configurations from L-serine, exemplified by the preparation of N-Boc-L-and D-homophenylalanine, -norvaline, and -norleucine (Sasaki, Hashimoto, & Potier, 1987).

  • In the study of cholecystokinin (CCK) agonists, Boc-D-norleucine was used to analyze the conformational preferences of peptides, providing insights into their biological activity (Goudreau, Weng, & Roques, 1994).

  • The synthesis of tritium-labeled Boc-[Nle11]-substance P5-11, a research study, demonstrates the application of Boc-D-norleucine in labeling peptides for various biochemical studies (Sasaki et al., 2009).

  • Boc-D-norleucine has been used in the synthesis of stable, non-reducible trifunctional cross-linking amino acids in mature bovine skin collagen, contributing to the understanding of collagen structure and formation (Yamauchi et al., 1987).

  • A study on the chiral discrimination of N-carbazole-carbonyl derivatives of α-amino acids, including Boc-D-norleucine, by bovine serum albumin, highlights its relevance in biochemical studies on chiral discrimination (Abe et al., 2000).

  • In peptide synthesis, Boc-D-norleucine has been utilized for its role in the formation of stable helical structures, as seen in the synthesis of helix-forming heterochiral peptides (Fabiola et al., 2001).

Safety And Hazards

Boc-D-norleucine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation789.


properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOCIQJXEKFHJO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426323
Record name Boc-D-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-norleucine

CAS RN

55674-63-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55674-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Nefzi, J Appel, S Arutyunyan, RA Houghten - Bioorganic & medicinal …, 2009 - Elsevier
Combinatorial chemistry offers a unique opportunity for the synthesis and screening of large numbers of compounds and significantly enhances the prospect of finding new drugs. …
Number of citations: 32 www.sciencedirect.com
RA Houghten, CT Dooley, JR Appel - Bioorganic & medicinal chemistry …, 2004 - Elsevier
Highly active fluorescent compounds having kappa opioid activity were identified following the screening in a kappa-specific radioligand binding assay of a positional scanning …
Number of citations: 33 www.sciencedirect.com
MA Meador, PJ Wagner - The Journal of Organic Chemistry, 1985 - ACS Publications
The first example of efficient photocyclization due to e-hydrogen abstraction by a triplet ketone is re-ported. Sir: We recently reported the highly efficient photocyclization of a-(o-tolyl) …
Number of citations: 53 pubs.acs.org
M Giulianotti - 2016 - digitalcommons.usf.edu
The goal of this work is to demonstrate the utility of using systematically formatted mixture based libraries as part of the drug discovery processes. While there are a number of different …
Number of citations: 3 digitalcommons.usf.edu
S Hoarau, JL Fauchère, L Pappalardo… - Tetrahedron …, 1996 - Elsevier
An asymmetric synthesis of cis- and trans- 5-hydroxy-(D)-pipecolic acid, starting from glycinate Schiff bases is described. The approach involves the stereoselective alkylation to …
Number of citations: 47 www.sciencedirect.com
R Noberini - 2008 - core.ac.uk
Eph receptors represent the largest family of receptor tyrosine kinases. The first member of this family was cloned in 1987 from an erythropoietinproducing human epatocellular …
Number of citations: 2 core.ac.uk

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